![molecular formula C19H17ClN4O4S B2838104 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 886952-29-0](/img/structure/B2838104.png)
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone
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Overview
Description
“(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound . This compound also includes a piperazine ring and a nitrophenyl group .
Synthesis Analysis
The synthesis of similar benzothiazole compounds often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzothiazole ring, a piperazine ring, and a nitrophenyl group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Anti-Inflammatory Properties
This compound has been investigated for its anti-inflammatory activity. Specifically, a series of novel derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. Among these derivatives, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, demonstrated promising results. Notably:
- Compound 9b exhibited excellent COX-2 selectivity index (SI) values (SI = 103.09) and inhibited albumin denaturation .
Cytotoxic Activity
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been designed and synthesized. These compounds were screened for in vitro cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The evaluation was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
Antimicrobial Activity
Novel 4-(benzo[d]thiazol-2-yl)thiazole derivatives have been studied for their antimicrobial properties. These compounds were evaluated against various bacterial strains. Understanding their effects on quorum sensing pathways and pathogenesis is crucial for potential therapeutic applications .
Antitumor and Cytotoxic Activity
A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against human tumor cell lines. One compound in particular exhibited significant effects on prostate cancer cells .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the three-dimensional geometrical view of ligand binding to their protein receptors. These studies support the potency of certain compounds .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets leading to a range of biological effects
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific target and mode of action of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties could influence the bioavailability of the compound
Result of Action
Thiazole derivatives have been known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its target and mode of action.
properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S/c1-28-15-7-6-14(20)17-16(15)21-19(29-17)23-10-8-22(9-11-23)18(25)12-2-4-13(5-3-12)24(26)27/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOSWLWYHQUJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone |
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